Flufenacet ESA sodium salt

Description

The exact mass of the compound Flufenacet ESA sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Flufenacet ESA sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flufenacet ESA sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

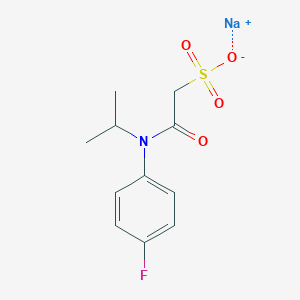

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S.Na/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10;/h3-6,8H,7H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYDPLRLNWGQEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FNNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635507 | |

| Record name | Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-87-8 | |

| Record name | Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flufenacet ESA sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Flufenacet ESA Sodium Salt: Structure, Formation, and Analysis

Abstract

This technical guide provides a comprehensive overview of Flufenacet ethanesulfonic acid (ESA) sodium salt, a principal environmental metabolite of the herbicide Flufenacet. Designed for researchers, environmental scientists, and analytical chemists, this document details the compound's chemical structure, physicochemical properties, and its formation from the parent herbicide. Furthermore, we present an authoritative, field-proven protocol for the extraction and quantification of Flufenacet ESA sodium salt from aqueous matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and structural information are supported by in-text citations and a complete reference list, ensuring scientific integrity and practical applicability.

Introduction: The Environmental Significance of a Herbicide Metabolite

Flufenacet is a selective, soil-applied herbicide used to control annual grasses and broadleaf weeds in crops like corn and soybeans.[1] Its efficacy is rooted in its chemical structure and persistence. However, understanding the environmental fate of the parent compound is only part of the toxicological and regulatory picture. The transformation of Flufenacet in the environment leads to the formation of several degradation products, among which Flufenacet ethanesulfonic acid (ESA) is a key metabolite.[1][2]

Flufenacet ESA sodium salt is the salt form of this sulfonic acid metabolite.[3][4] Due to its higher polarity and water solubility compared to the parent compound, it is more mobile in soil and has become a pollutant of concern in groundwater, surface water, and wastewater.[5] Therefore, accurate identification and quantification of this metabolite are critical for environmental monitoring and risk assessment. This guide serves as a foundational resource for scientists engaged in such work.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is paramount for any scientific investigation. Flufenacet ESA sodium salt is registered under CAS Number 947601-87-8.[3][4][6][7][8] Its chemical properties are distinct from the parent herbicide, influencing its environmental behavior and the analytical strategies required for its detection.

| Property | Value | Source(s) |

| IUPAC Name | sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [3][8][9] |

| Synonyms | Flufenacet sulfonic acid sodium salt, Flufenacet-ethane sulfonic acid (ESA) sodium | [3][4][7] |

| CAS Number | 947601-87-8 | [3][4][6][7][8] |

| Molecular Formula | C₁₁H₁₃FNNaO₄S | [3][4][6][7][8] |

| Molecular Weight | 297.28 g/mol | [4][6][8][9] |

| SMILES String | [Na+].CC(C)N(C(=O)CS([O-])(=O)=O)c1ccc(F)cc1 | [3][9] |

| InChI Key | QKYDPLRLNWGQEJ-UHFFFAOYSA-M | [8] |

Structural Analysis

The chemical structure of Flufenacet ESA sodium salt dictates its chemical reactivity, polarity, and spectral properties. The IUPAC name, sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate, provides a clear blueprint of its constituent functional groups.[3][8][9]

-

Aniline Core: A central feature is the N-substituted aniline ring. A fluorine atom is attached at the para-position (position 4) of the phenyl ring, increasing its electronegativity.

-

Isopropyl Group: An isopropyl group (propan-2-yl) is bonded to the nitrogen atom, providing steric hindrance.

-

Amide Linkage: The nitrogen is also part of an amide group (-N-C(=O)-), linking the aniline core to the ethanesulfonate moiety.

-

Ethanesulfonate Group: The key feature distinguishing this metabolite is the ethanesulfonate (-CH₂-SO₃⁻) group. The sulfonic acid functional group is highly polar and exists as the sulfonate anion in the sodium salt form, which confers significant water solubility.

Caption: Chemical structure of Flufenacet ESA sodium salt.

Formation Pathway from Parent Herbicide

Flufenacet ESA is an environmental transformation product of the parent herbicide, Flufenacet.[2] This transformation is a critical step in the herbicide's degradation cascade. While the precise enzymatic reactions in soil and water can be complex, the overall structural change involves the cleavage of the thiadiazole ring system in Flufenacet and subsequent oxidation to form the ethanesulfonic acid moiety.

Caption: Transformation of Flufenacet to its ESA metabolite.

Protocol: Detection and Quantification in Water by LC-ESI/MS/MS

The analysis of Flufenacet ESA sodium salt in environmental water samples requires a robust method capable of extracting a polar analyte from a complex matrix and detecting it with high sensitivity and selectivity. The method outlined below is based on established EPA protocols and leverages Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI/MS/MS).[10]

Rationale for Method Selection:

-

Solid-Phase Extraction (SPE) with C18: A C18 (octadecyl) sorbent is a reversed-phase medium. While seemingly counterintuitive for a polar analyte, acidifying the water sample ensures the sulfonic acid is protonated, increasing its affinity for the C18 stationary phase and allowing for effective trapping from the aqueous sample.[10]

-

LC-ESI/MS/MS: This is the gold standard for analyzing trace environmental contaminants. HPLC provides chromatographic separation. Electrospray ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The sulfonic acid group readily loses a proton, making it ideal for analysis in negative ionization mode.[10][11]

Experimental Workflow

Caption: Workflow for analysis of Flufenacet ESA in water.

Step-by-Step Methodology

-

Sample Collection and Preservation:

-

Collect a 50 mL water sample in a clean, pre-rinsed glass container.

-

Acidify the sample to preserve the analytes.[10]

-

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a 6-mL octadecyl (C18) SPE column sequentially with methanol followed by reagent water. Do not allow the cartridge to go dry.

-

Sample Loading: Draw the 50 mL acidified water sample through the conditioned C18 SPE column at a controlled flow rate.[10]

-

Cartridge Washing (Optional): Wash the cartridge with a small volume of reagent water to remove unretained interferences.

-

-

Analyte Elution:

-

Elute the trapped analytes from the SPE cartridge using 6 mL of methanol.[10]

-

-

Concentration and Reconstitution:

-

LC-ESI/MS/MS Analysis:

-

Chromatography: Inject the extract onto a reversed-phase HPLC column (e.g., Inertsil ODS-2).[10] Employ a gradient elution program using mobile phases such as 0.1% formic acid in water and acetonitrile.[10]

-

Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

-

Ionization Mode: Operate the ESI source in negative ionization mode, as the sulfonic acid metabolite is readily detected as [M-H]⁻.[10]

-

Detection: Monitor the specific precursor ion to product ion transitions (Multiple Reaction Monitoring or MRM) for Flufenacet ESA for unambiguous quantification.

-

Conclusion

Flufenacet ESA sodium salt is a structurally distinct and environmentally relevant metabolite of the herbicide Flufenacet. Its high polarity, conferred by the sodium sulfonate group, governs its environmental mobility and necessitates specialized analytical techniques for its detection. The structural details and the validated LC-ESI/MS/MS protocol provided in this guide offer researchers and drug development professionals the foundational knowledge required to accurately identify, quantify, and study the impact of this compound. This understanding is crucial for comprehensive environmental safety assessments and the development of next-generation agricultural chemicals with more favorable environmental profiles.

References

-

Title: Flufenacet esa sodium salt | 947601-87-8 Source: BuyersGuideChem URL: [Link]

-

Title: flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 Source: PubChem - NIH URL: [Link]

-

Title: Flufenacet - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Flufenacet MRID: 48897603 Title: Bethem, R.A., Peterson, R.G., Leimkuehler, W.A., and Mattern, G.C. Determination Source: EPA URL: [Link]

-

Title: ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid Source: PubChem URL: [Link]

-

Title: CAS No : 201668-32-8 | Product Name : Flufenacet ethane sulfonic acid sodium salt Source: Pharmaffiliates URL: [Link]

-

Title: Flufenacet | C14H13F4N3O2S | CID 86429 Source: PubChem - NIH URL: [Link]

-

Title: III Analytical Methods Source: Japan Ministry of the Environment URL: [Link]

-

Title: Flufenacet Metabolite M2 sodium salt Source: asca-berlin.de URL: [Link]

-

Title: Flufenacet (Ref: FOE 5043) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water Source: ResearchGate URL: [Link]

Sources

- 1. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid | C11H14FNO4S | CID 16212225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flufenacet ESA Sodium Salt | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. FLUFENACET ESA SODIUM SALT | 947601-87-8 [chemicalbook.com]

- 6. achemtek.com [achemtek.com]

- 7. Maintenance – BuyersGuideChem [buyersguidechem.com]

- 8. flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Flufenacet-ethane sulfonic acid (ESA) sodium [lgcstandards.com]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Flufenacet ESA Sodium Salt: Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Flufenacet Ethanesulfonic Acid (ESA) sodium salt, a significant metabolite of the widely used oxyacetanilide herbicide, flufenacet. This document, designed for researchers and analytical scientists, delves into the chemical and physical properties of Flufenacet ESA sodium salt, its metabolic formation from the parent herbicide, and detailed, field-proven methodologies for its extraction and quantification in environmental matrices. By synthesizing technical data with practical insights, this guide serves as an essential resource for professionals engaged in environmental monitoring, toxicology studies, and herbicide research. We will explore the causality behind analytical choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of Herbicide Metabolites

The environmental fate and impact of agricultural herbicides extend beyond the parent compound. Metabolites, formed through biological and chemical degradation, can possess their own unique toxicological and mobility profiles. Flufenacet, a key herbicide for controlling grass weeds in cereal crops, undergoes transformation in soil and plants to form several metabolites, with Flufenacet ESA being of particular interest due to its potential for environmental transport.[1] Understanding the properties and analytical detection of this metabolite is therefore critical for a complete risk assessment of flufenacet usage. This guide provides the foundational technical information required for such an assessment.

Core Compound Identification

A precise understanding of the subject compound is the bedrock of any scientific investigation. This section details the fundamental chemical identity of Flufenacet ESA sodium salt.

Chemical Structure and Identifiers

-

IUPAC Name: sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate[2]

-

Synonyms: Flufenacet sulfonic acid sodium salt, 2-[(4-Fluorophenyl)(1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt[3]

Physicochemical Properties

A summary of the key physicochemical properties of Flufenacet ESA sodium salt is presented in the table below. These properties are crucial for developing analytical methods, predicting environmental behavior, and understanding toxicokinetics.

| Property | Value | Source |

| CAS Number | 947601-87-8 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₃FNNaO₄S | [2][3][6] |

| Molecular Weight | 297.28 g/mol | [2][3][6] |

| Physical State | Solid (Assumed) | General chemical knowledge |

| Storage Temperature | +4°C to +20°C | [4][7] |

Metabolic Pathway of Flufenacet

Flufenacet ESA sodium salt does not arise from direct synthesis for agricultural use; rather, it is a product of the metabolic detoxification of the parent herbicide, flufenacet, in biological systems. Understanding this pathway is essential for interpreting analytical results and predicting the presence of the metabolite in various environmental compartments.

The primary metabolic route involves the conjugation of flufenacet with glutathione (GSH), a key step in the detoxification of many xenobiotics in plants and other organisms. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further processed through a series of enzymatic steps, ultimately leading to the formation of the sulfonic acid metabolite, Flufenacet ESA.

Below is a diagram illustrating the simplified metabolic pathway leading to the formation of Flufenacet ESA.

Sources

- 1. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]

- 2. flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Flufenacet-ethane sulfonic acid (ESA) sodium [lgcstandards.com]

- 5. Flufenacet - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. accustandard.com [accustandard.com]

A Technical Guide to the Synthetic Conversion of Flufenacet to Flufenacet ESA Sodium Salt

Abstract

Flufenacet is a widely utilized oxyacetamide herbicide effective against annual grasses and broadleaf weeds.[1] Its primary environmental and metabolic fate involves transformation into several degradates, with Flufenacet ethanesulfonic acid (ESA) being a major, more water-soluble metabolite frequently detected in environmental monitoring programs.[2][3][4] While the formation of Flufenacet ESA in soil and biological systems is a result of complex degradation and metabolic pathways, a controlled, direct chemical synthesis from the parent herbicide is essential for producing analytical standards required for regulatory monitoring and toxicological studies. This guide provides a comprehensive, technically-grounded exposition on a plausible synthetic pathway for the conversion of Flufenacet to Flufenacet ESA sodium salt. We will delve into the retrosynthetic logic, a detailed step-by-step experimental protocol, the causality behind methodological choices, and the necessary analytical validation systems.

Introduction

Flufenacet: A Profile

Flufenacet, chemically known as N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, is a selective herbicide used for pre-emergence control of weeds in crops like corn, soybeans, and wheat.[5][6] Its mode of action involves the inhibition of very long-chain fatty acid synthesis, disrupting cell division and growth in target weeds.[7][8]

Flufenacet ESA: The Key Metabolite

In the environment, Flufenacet undergoes biodegradation, primarily through the cleavage of its ether linkage.[9] This process leads to the formation of several metabolites, including Flufenacet ethanesulfonic acid (ESA), Flufenacet oxalic acid (OXA), and others.[2][10] Flufenacet ESA, in its sodium salt form, is particularly significant due to its increased polarity and mobility in soil and water systems, making it a critical analyte in environmental residue analysis.[4][11]

The Synthetic Challenge and Proposed Strategy

The transformation of Flufenacet to Flufenacet ESA sodium salt is not a trivial substitution. It requires the complete cleavage of the [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy moiety and its replacement with a sulfonic acid group at the alpha-carbon of the acetamide group. A direct, one-step conversion is chemically challenging.

This guide, therefore, proposes a robust, three-step synthetic strategy designed for a laboratory setting:

-

Hydrolytic Cleavage: Selective hydrolysis of the ether bond to yield the core hydroxy acetamide intermediate.

-

Intermediate Activation: Conversion of the resulting hydroxyl group into a more reactive leaving group (a halide).

-

Sulfonation: Nucleophilic substitution with a sulfite source to install the sulfonic acid group and form the target sodium salt.

This pathway is designed to be logical, high-yielding, and reproducible, providing a self-validating system for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Proposed Pathway

The conversion hinges on replacing the complex thiadiazole-oxy group with a sulfonate group. Our retrosynthetic approach identifies the key intermediate, 2-hydroxy-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide, which can be accessed from Flufenacet and subsequently converted to the target molecule.

The overall forward synthesis pathway is illustrated below.

Caption: Proposed three-step synthesis of Flufenacet ESA sodium salt from Flufenacet.

Part 2: Detailed Synthetic Protocol and Mechanistic Rationale

This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles. Each protocol is designed as a self-validating system, with clear endpoints and purification strategies.

Step 1: Hydrolytic Cleavage of the Aryl Ether Linkage

Causality: The ether linkage in Flufenacet is the most logical point of attack to disconnect the thiadiazole moiety. A strong base is required to facilitate the cleavage, yielding the stable alcohol intermediate, which serves as the foundational building block for subsequent steps.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Flufenacet (1.0 eq) in a 3:1 mixture of ethanol and water.

-

Reagent Addition: Add sodium hydroxide (NaOH, 2.5 eq) to the solution. The use of a stoichiometric excess of base ensures complete cleavage of the ether bond.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the excess base carefully with aqueous hydrochloric acid (HCl) to pH ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate. The organic layers contain the desired hydroxy intermediate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-hydroxy-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide, can be purified further by column chromatography on silica gel.

Step 2: Activation of the Hydroxyl Group via Halogenation

Causality: The hydroxyl group (-OH) of the intermediate is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a better leaving group. Chlorination using thionyl chloride (SOCl₂) is an effective and common method, producing volatile byproducts (SO₂ and HCl) that are easily removed.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve the purified hydroxy intermediate (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Add a catalytic amount of pyridine.

-

Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide intermediate is often used in the next step without further purification, but can be purified by chromatography if necessary.

Step 3: Sulfonation via Nucleophilic Substitution (Strecker Sulfite Synthesis)

Causality: This final step introduces the sulfonic acid functional group. The chloro-intermediate is a potent electrophile, which readily reacts with the nucleophilic sulfite anion (SO₃²⁻). This classic S_N2 reaction, known as the Strecker sulfite synthesis, is a reliable method for forming carbon-sulfur bonds.[12][13]

Experimental Protocol:

-

Reaction Setup: Dissolve the chloro-intermediate (1.0 eq) from Step 2 in a mixture of water and ethanol (1:1).

-

Reagent Addition: Add sodium sulfite (Na₂SO₃, 1.5 eq) to the solution. The excess sulfite ensures the reaction goes to completion.

-

Reaction: Heat the mixture to reflux (approx. 85-95°C) and maintain for 8-12 hours, monitoring by TLC or HPLC.

-

Work-up: After cooling, reduce the solvent volume under reduced pressure. The target product, Flufenacet ESA sodium salt, has high water solubility.

-

Purification: The product can be purified by recrystallization. Cool the concentrated aqueous solution to induce crystallization. Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product as a white or off-white solid. Purity can be further enhanced by preparative HPLC if required.

Part 3: Analytical Characterization and Validation

Trustworthiness: Every protocol must be a self-validating system. Rigorous analytical characterization is non-negotiable to confirm the structure and purity of the synthesized Flufenacet ESA sodium salt. This is crucial for its use as a certified analytical standard.

Analytical Workflow: The overall process from synthesis to a validated standard follows a clear workflow.

Caption: Workflow for the synthesis and analytical validation of Flufenacet ESA sodium salt.

Data Presentation: The identity and purity of the final compound should be confirmed using a suite of modern analytical techniques. The expected results are summarized below.

| Analytical Technique | Parameter | Expected Result for Flufenacet ESA Sodium Salt | Reference |

| Molecular Formula | --- | C₁₁H₁₃FNNaO₄S | [14][15] |

| Molecular Weight | --- | 297.28 g/mol | [14] |

| Mass Spectrometry | [M-Na]⁻ (Negative Ion ESI) | m/z ≈ 274.05 | [14] |

| ¹H NMR | Chemical Shifts (δ, ppm) | Peaks corresponding to isopropyl, aromatic (4-fluorophenyl), and methylene protons. | N/A |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Peaks for all 11 unique carbon atoms in the structure. | N/A |

| HPLC | Purity | > 98% (typically measured at 254 nm) | N/A |

| Appearance | Physical State | White to off-white solid |

Conclusion

This technical guide outlines a plausible and chemically sound pathway for the laboratory synthesis of Flufenacet ESA sodium salt starting from its parent herbicide, Flufenacet. By employing a three-step sequence of hydrolysis, halogenation, and nucleophilic sulfonation, this methodology provides a clear and reproducible route to obtain this critical metabolite. The causality-driven explanations for each step, coupled with a rigorous analytical validation framework, ensure that the resulting product is of sufficient purity and quality for use as an analytical reference standard. This work empowers researchers in environmental science, toxicology, and drug development with the means to produce and verify a key compound for monitoring and risk assessment.

References

-

Imai, M., Takagi, N., et al. (2019). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 60(1), 1-6. Available at: [Link]

-

ResearchGate. (2022). Flufenacet detoxification pathway showing metabolites and corresponding... Available at: [Link]

-

J-STAGE. (2019). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. Available at: [Link]

-

Merck Index. (n.d.). Flufenacet. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Flufenacet. PubChem Compound Database. Available at: [Link]

-

U.S. Environmental Protection Agency. (2015). Determination of FOE 5043 and the Alcohol, Oxalate, Thiadone and Sulfonic Acid Metabolites in Groundwater by High Performance Liquid Chromatography Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS). Available at: [Link]

-

Wikipedia. (n.d.). Flufenacet. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). flufenacet esa sodium salt. PubChem Compound Database. Available at: [Link]

-

Regulations.gov. (2021). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Available at: [Link]

-

SciSpace. (2016). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds. Available at: [Link]

-

precisionFDA. (n.d.). Flufenacet. Available at: [Link]

-

ResearchGate. (2015). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. Available at: [Link]

-

ACS Publications. (2023). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

PubMed. (2022). Enhanced metabolism causes reduced flufenacet sensitivity in black-grass (Alopecurus myosuroides Huds.) field populations. Available at: [Link]

-

AERU, University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). Available at: [Link]

-

ResearchGate. (2021). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. Available at: [Link]

-

Bayer CropScience. (2014). Summary of the fate and behaviour in the environment for Flufenacet. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

-

Atlantis Press. (2015). Aryloxy Amide Herbicide: Flufenacet. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. Available at: [Link]

-

SciSpace. (2016). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds. Available at: [Link]

-

ResearchGate. (2020). Flufenacet degradation pathway showing metabolites and corresponding... Available at: [Link]

-

ASCA GmbH. (n.d.). Flufenacet Metabolite M2 sodium salt. Available at: [Link]

-

U.S. Geological Survey. (2002). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. Available at: [Link]

-

PAN Europe. (2024). Top-Selling PFAS Herbicide Flufenacet Confirmed Harmful by EFSA. Available at: [Link]

-

RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

- Google Patents. (2016). CN105646397A - Preparation method of flufenacet.

-

CORE. (2014). The Synthesis of Functionalised Sulfonamides. Available at: [Link]

-

ResearchGate. (2022). Synthesis of sulfonamides via thiosulfonates. Available at: [Link]

-

AERU, University of Hertfordshire. (n.d.). Flufenacet sulfonic acid (Ref: AE 0841914). Available at: [Link]

Sources

- 1. Flufenacet - Wikipedia [en.wikipedia.org]

- 2. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water | U.S. Geological Survey [usgs.gov]

- 5. Flufenacet [drugfuture.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Flufenacet | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bayer.com [bayer.com]

- 11. epa.gov [epa.gov]

- 12. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. achemtek.com [achemtek.com]

An In-depth Technical Guide to the Degradation of Flufenacet to Flufenacet ESA in Soil

Abstract

Flufenacet is a widely used pre-emergence herbicide for the control of annual grasses and some broadleaf weeds in various crops.[1] Its environmental fate, particularly its degradation in soil, is a critical area of research for assessing its ecological impact. This technical guide provides a comprehensive overview of the transformation of flufenacet to its major metabolite, flufenacet ethanesulfonic acid (ESA). We will delve into the chemical properties of both compounds, the microbial degradation pathway, factors influencing the transformation rate, and standardized methodologies for studying this process in a laboratory setting. This document is intended for researchers, environmental scientists, and regulatory professionals involved in the study of pesticide fate and behavior in terrestrial ecosystems.

Introduction

Flufenacet, an oxyacetamide herbicide, is applied to the soil to manage problematic weed species in agriculture.[2] Like many soil-applied pesticides, its persistence and potential for off-site transport are governed by a complex interplay of chemical, physical, and biological processes. A primary route of dissipation for flufenacet in aerobic soil environments is microbial degradation.[3] This process leads to the formation of several transformation products, with flufenacet ethanesulfonic acid (ESA) being a significant and often more mobile metabolite.[4][5] Understanding the pathway and kinetics of flufenacet degradation to flufenacet ESA is paramount for predicting its environmental behavior, assessing the potential for groundwater contamination, and conducting robust environmental risk assessments.[6][7]

Physicochemical Properties of Flufenacet and Flufenacet ESA

The environmental behavior of a pesticide and its metabolites is intrinsically linked to their chemical and physical properties. A comparison of key properties for flufenacet and its ESA metabolite is crucial for understanding their fate in the soil.

| Property | Flufenacet | Flufenacet ESA | Rationale for Importance |

| Molecular Formula | C₁₄H₁₃F₄N₃O₂S[8] | C₁₁H₁₄FNO₄S[5] | Defines the basic composition and molecular weight of the compound. |

| Molecular Weight | 363.33 g/mol [8] | 275.30 g/mol [5] | Influences transport properties and analytical detection. |

| Water Solubility | 56 mg/L (at 20°C)[9] | Higher (as a sulfonic acid) | Governs the potential for leaching through the soil profile. Higher solubility generally leads to greater mobility. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.2[9] | Lower | Indicates the tendency of a compound to partition into organic matter. A higher Log Kₒw suggests stronger adsorption to soil organic carbon, reducing mobility. |

| Vapor Pressure | 2.11 x 10⁻⁷ torr[3] | Low | Determines the likelihood of volatilization from the soil surface. Low vapor pressure indicates that volatilization is not a significant dissipation pathway. |

The Degradation Pathway: From Flufenacet to Flufenacet ESA

The transformation of flufenacet to flufenacet ESA in soil is primarily a biologically mediated process, driven by soil microorganisms.[6] While abiotic processes like hydrolysis and photolysis are not considered major degradation routes for flufenacet, microbial activity is key.[3]

The proposed degradation pathway involves the cleavage of the ether linkage in the flufenacet molecule.[3] This initial step is followed by further transformations that ultimately lead to the formation of the sulfonic acid metabolite. Other metabolites, such as flufenacet oxanilic acid (OA), can also be formed.[4]

Caption: Proposed microbial degradation pathway of flufenacet in soil.

Factors Influencing the Degradation Rate

The rate at which flufenacet degrades to flufenacet ESA in soil is not constant and is influenced by a variety of environmental factors. Understanding these factors is critical for predicting the persistence of the parent compound and the formation of the metabolite under different field conditions.

-

Soil Microbial Biomass and Activity: As the primary drivers of degradation, the size, diversity, and activity of the soil microbial community are paramount.[6] Conditions that favor microbial growth, such as optimal moisture and temperature, generally accelerate flufenacet degradation.

-

Temperature: Higher temperatures tend to increase microbial activity, leading to faster degradation rates of flufenacet.[4] Conversely, at lower temperatures, degradation is significantly slower.

-

Soil Moisture: Microbial activity is highly dependent on soil water content. Both excessively dry and waterlogged (anaerobic) conditions can inhibit the aerobic microorganisms responsible for degradation.

-

Soil Organic Matter: Organic matter can influence degradation in two opposing ways. It serves as a nutrient source for microorganisms, potentially enhancing degradation. However, flufenacet can adsorb to organic matter, which may reduce its bioavailability to microbial attack.[10][11]

-

Soil pH: The pH of the soil can affect both microbial community structure and the chemical state of the herbicide, thereby influencing degradation rates.[10]

-

Soil Texture: Soil texture (the relative proportions of sand, silt, and clay) can impact water holding capacity, aeration, and the surface area available for adsorption, all of which can affect microbial activity and herbicide bioavailability.[6]

Experimental Methodology for Soil Degradation Studies

To accurately assess the degradation of flufenacet to flufenacet ESA, standardized laboratory incubation studies are essential. The following protocol is based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), specifically Test Guideline 307.[12][13]

Experimental Workflow Overview

Caption: Workflow for a typical soil degradation study.

Step-by-Step Protocol

1. Soil Collection and Characterization:

-

Collect soil from the upper layer (0-20 cm) of a site with a known history.[14]

-

Characterize the soil for key properties including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.[15]

-

The soil should be sieved (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris.[15]

2. Soil Pre-incubation:

-

Adjust the soil moisture to a specific percentage of its water holding capacity (e.g., 40-60%).

-

Pre-incubate the soil in the dark at the test temperature for a period (e.g., 2 to 28 days) to allow the microbial community to stabilize.[15]

3. Application of Test Substance:

-

Prepare a stock solution of flufenacet in a suitable solvent.

-

Apply the flufenacet solution to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended field application rate.[12] Ensure even distribution.

-

Prepare untreated control samples handled in the same manner but without the addition of flufenacet.

4. Incubation:

-

Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20°C).[14]

-

Use a flow-through system or biometer flasks to maintain aerobic conditions and allow for the trapping of volatile products if necessary.[12]

5. Sampling:

-

Sacrifice replicate samples (typically in triplicate) at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[14]

-

Store samples frozen (e.g., at -20°C) prior to analysis to halt further degradation.

6. Extraction:

-

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective.[16]

-

Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.

-

Add an extraction solvent such as acetonitrile and shake vigorously to extract flufenacet and its metabolites from the soil matrix.[16]

-

Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and centrifuge to separate the organic and aqueous phases.[16]

7. Extract Cleanup:

-

To remove interfering matrix components, a dispersive solid-phase extraction (d-SPE) cleanup step is employed.[16]

-

Transfer an aliquot of the acetonitrile extract to a tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.[16]

-

Vortex and centrifuge the sample.

8. Analytical Quantification:

-

Analyze the final, cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

-

This technique provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the parent compound and its metabolites in complex soil extracts.

-

Use matrix-matched standards for calibration to compensate for any matrix effects (ion suppression or enhancement) that may occur.[16]

Data Analysis

The concentration data obtained from the LC-MS/MS analysis at each time point are used to determine the degradation kinetics of flufenacet and the formation and decline of flufenacet ESA. The time to 50% dissipation of the parent compound (DT₅₀) is a key parameter calculated from this data.

Environmental Significance

The formation of flufenacet ESA in soil has significant environmental implications. Compared to the parent compound, flufenacet ESA is generally more water-soluble and less adsorptive to soil particles. These properties increase its potential for leaching through the soil profile and contaminating groundwater.[6] Indeed, monitoring studies have frequently detected flufenacet ESA in groundwater, sometimes at higher concentrations than the parent flufenacet.[6] Therefore, understanding the degradation of flufenacet to flufenacet ESA is a critical component of assessing the overall environmental risk associated with the use of this herbicide.

Conclusion

The microbial degradation of flufenacet to its ethanesulfonic acid (ESA) metabolite is a key process governing the environmental fate of this herbicide. The rate of this transformation is controlled by a combination of soil properties and environmental conditions, with microbial activity, temperature, and moisture being particularly influential. Standardized laboratory studies, following established protocols like OECD 307, are essential for generating the data needed to model the environmental behavior of flufenacet and its metabolites. The increased mobility of flufenacet ESA highlights the importance of considering transformation products in environmental risk assessments to protect water resources.

References

-

Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. (2011). U.S. Environmental Protection Agency. Available at: [Link]

-

PubChem. (n.d.). Flufenacet. National Center for Biotechnology Information. Retrieved from: [Link]

-

Milan, M., et al. (2019). Persistence, Mobility, and Adsorption of the Herbicide Flufenacet in the Soil of Winter Wheat Crops. ResearchGate. Available at: [Link]

-

Rebensburg, S., et al. (2014). Assessment of the Environmental Fate of the Herbicides Flufenacet and Metazachlor with the SWAT Model. Journal of Environmental Quality, 43(1), 75-85. Available at: [Link]

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Available at: [Link]

-

precisionFDA. (n.d.). Flufenacet. U.S. Food and Drug Administration. Retrieved from: [Link]

-

Marín-Benito, J. M., et al. (2019). Previous degradation study of two herbicides to simulate their fate in a sandy loam soil: Effect of the temperature and the organic amendments. Science of The Total Environment, 653, 536-547. Available at: [Link]

-

AERU. (n.d.). Flufenacet (Ref: FOE 5043). University of Hertfordshire. Retrieved from: [Link]

-

PAN Europe. (2024). Top-Selling PFAS Herbicide Flufenacet Confirmed Harmful by EFSA: 49 Environmental Groups Call for Emergency Ban. Available at: [Link]

-

PubChem. (n.d.). ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Wikipedia. (n.d.). Flufenacet. Retrieved from: [Link]

-

PubChem. (n.d.). flufenacet esa sodium salt. National Center for Biotechnology Information. Retrieved from: [Link]

-

OECD. (2000). Test No. 217: Soil Microorganisms: Carbon Transformation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Available at: [Link]

-

OECD. (n.d.). Test No. 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from: [Link]

-

Petersen, B. B., et al. (2020). The Effect of Foliar and Soil Application of Flufenacet and Prosulfocarb on Italian Ryegrass (Lolium multiflorum L.) Control. MDPI. Available at: [Link]

-

Carpio, R. D., et al. (2022). Concentrations of flufenacet and its TP F-ESA and F-OA at the outlet of a tile-drained agricultural catchment. ResearchGate. Available at: [Link]

-

Anses. (2020). AVIS de l'Anses relatif à la détermination de la pertinence pour les eaux destinées à la consommation humaine pour les métabolites de pesticides flufénacet ESA et flufénacet OA. Available at: [Link]

-

Singh, N., & Singh, S. B. (2001). Adsorption-desorption behaviour of flufenacet in five different soils of India. Pest management science, 57(9), 807-812. Available at: [Link]

-

Marín-Benito, J. M., et al. (2021). Soil Microbial Community Changes in a Field Treatment with Chlorotoluron, Flufenacet and Diflufenican and Two Organic Amendments. Agronomy, 11(7), 1365. Available at: [Link]

-

Dücker, C., et al. (2019). Flufenacet detoxification pathway showing metabolites and corresponding enzymatic or chemical degradation activity. ResearchGate. Available at: [Link]

-

Shrestha, P., et al. (2018). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Environmental Science & Technology, 52(24), 14256-14264. Available at: [Link]

-

EPP Ltd. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from: [Link]

-

Weide, T., et al. (2021). Flufenacet degradation pathway showing metabolites and corresponding... ResearchGate. Available at: [Link]

-

Meyer, A. H., et al. (2014). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. PloS one, 9(10), e110858. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Determination of FOE 5043 and the Alcohol, Oxalate, Thiadone and Sulfonic Acid Metabolites in Groundwater by High Performance Liquid Chromatography Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS). Retrieved from: [Link]

-

Rouchaud, J., et al. (2001). Persistence, Mobility, and Adsorption of the Herbicide Flufenacet in the Soil of Winter Wheat Crops. Scilit. Available at: [Link]

-

Aga, D. S., et al. (2001). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in... OUCI. Available at: [Link]

-

Milan, M., et al. (2017). Effect of buffer strips and soil texture on runoff losses of flufenacet and isoxaflutole from maize fields. SciSpace. Available at: [Link]

Sources

- 1. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flufenacet - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Previous degradation study of two herbicides to simulate their fate in a sandy loam soil: Effect of the temperature and the organic amendments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid | C11H14FNO4S | CID 16212225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [precision.fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. Adsorption-desorption behaviour of flufenacet in five different soils of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. oecd.org [oecd.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. epa.gov [epa.gov]

Environmental fate and behavior of Flufenacet ESA sodium salt

An In-depth Technical Guide on the Environmental Fate and Behavior of Flufenacet ESA Sodium Salt

Introduction

Flufenacet is a selective herbicide widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and winter cereals.[1][2] Upon its release into the environment, flufenacet undergoes transformation, leading to the formation of several metabolites. Among these, Flufenacet ethanesulfonic acid (ESA) is a major degradation product of significant environmental interest.[1] This guide provides a comprehensive technical overview of the environmental fate and behavior of Flufenacet ESA sodium salt, designed for researchers, scientists, and environmental professionals. We will delve into its formation, physicochemical properties, mobility, persistence, and the analytical methods used for its detection, underpinned by field-proven insights and authoritative references.

Physicochemical Properties and Formation

Understanding the fundamental properties of a substance is critical to predicting its environmental transport and fate. Flufenacet ESA sodium salt is a more polar and water-soluble compound than its parent, flufenacet. This directly influences its behavior in soil and aquatic systems.

The formation of Flufenacet ESA occurs in the environment through the degradation of the parent flufenacet molecule.[1] This transformation is a key step in the overall environmental dissipation of the herbicide. Another significant metabolite that is often studied alongside Flufenacet ESA is Flufenacet oxanilic acid (OA).[3]

| Property | Flufenacet | Flufenacet ESA Sodium Salt | Reference |

| Molecular Formula | C14H13F4N3O2S | C11H13FNNaO4S | [1][4] |

| Molecular Weight | 363.33 g/mol | 297.28 g/mol | [1][4] |

| Water Solubility | 56 mg/L | High (as a salt) | [5][6] |

| Log Kow | 3.20 | Lower than parent (inferred due to ionic nature) | [5] |

| Vapor Pressure | 2.11 x 10-7 torr | Not available (expected to be very low) | [5] |

Environmental Degradation and Mobility

The transformation of flufenacet to its ESA metabolite is a critical determinant of its environmental impact. The parent compound, flufenacet, is moderately persistent in soil, with biodegradation being the primary degradation pathway in aerobic environments.[5] Abiotic processes like hydrolysis and photolysis are not significant degradation routes for flufenacet.[5]

Degradation Pathway of Flufenacet

The primary degradation of flufenacet involves the cleavage of the ether linkage, leading to various metabolites, including Flufenacet ESA.[5] Another significant degradate is the thiadone metabolite, which can form in water bodies and is persistent.[5] Furthermore, flufenacet is a per- and polyfluoroalkyl substance (PFAS) that can degrade into trifluoroacetic acid (TFA), a highly persistent and mobile contaminant found in water systems.[7][8]

Caption: Simplified degradation pathway of Flufenacet.

Mobility in Soil and Water

Due to its nature as a salt and increased polarity, Flufenacet ESA is more mobile in the soil than the parent compound.[9] This heightened mobility creates a greater potential for leaching into groundwater. Studies have frequently detected Flufenacet ESA in groundwater samples in agricultural areas, sometimes at concentrations exceeding regulatory limits for pesticide metabolites.[6][9][10]

The mobility of a pesticide and its metabolites in soil is influenced by factors such as soil type, organic matter content, and precipitation.[11] Preferential flow paths in dry soil can be a significant transport mechanism for flufenacet and its metabolites to shallow groundwater shortly after application.[6]

The persistence of the parent flufenacet in the terrestrial environment, with half-lives ranging from 23.1 to 63.6 days in aerobic soil, allows for the continuous formation of mobile metabolites like Flufenacet ESA.[5] While flufenacet itself has shown a low tendency to leach below the topsoil in some field studies, the formation of the more mobile ESA degradate is a key pathway for potential groundwater contamination.[1]

Bioaccumulation and Ecotoxicity

The parent compound, flufenacet, has a moderately high octanol-water partition coefficient (Log Kow of 3.20), suggesting a potential for bioaccumulation in aquatic organisms.[5] However, the Flufenacet ESA metabolite, being more water-soluble, is expected to have a significantly lower bioaccumulation potential.

Recent assessments by the European Food Safety Authority (EFSA) have raised concerns about the ecotoxicological profile of flufenacet. It has been identified as an endocrine disruptor that can impact the thyroid system.[7][12] The degradation of flufenacet to TFA is also a major concern due to TFA's persistence and potential reproductive toxicity.[7][13] These findings have led to proposals to ban the use of flufenacet in the European Union.[8][13]

Analytical Methodologies

The accurate quantification of Flufenacet ESA in various environmental matrices is essential for monitoring and risk assessment. The standard analytical approach involves solid-phase extraction (SPE) to isolate the analyte from water or soil extracts, followed by detection using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[14][15][16]

Experimental Protocol: Analysis of Flufenacet ESA in Water

This protocol outlines a generalized workflow for the analysis of Flufenacet ESA in water samples.

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass a known volume of the water sample (e.g., 100-500 mL) through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the parent compound (if also being analyzed) with a non-polar solvent like ethyl acetate.

-

Elute the polar degradates, including Flufenacet ESA, with methanol.[14][15]

-

-

Sample Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).

-

Use a gradient elution program with a mobile phase consisting of water and acetonitrile (often with additives like formic acid or ammonium formate) to achieve chromatographic separation.

-

Detect and quantify Flufenacet ESA using a tandem mass spectrometer operating in negative-ion electrospray mode (ESI-).[14][15] Monitor specific precursor-to-product ion transitions for confirmation and quantification.

-

Caption: Workflow for the analysis of Flufenacet ESA in water.

Experimental Protocol: Soil Column Leaching Study

To evaluate the mobility of Flufenacet ESA in soil, a laboratory column leaching study can be performed. This protocol provides a conceptual framework based on standard regulatory testing guidelines.

-

Soil Collection and Characterization: Collect soil from a relevant agricultural field. Characterize its properties, including texture, organic carbon content, pH, and cation exchange capacity. Air-dry and sieve the soil.

-

Column Packing: Uniformly pack the soil into glass or stainless steel columns to a defined bulk density.[11]

-

Tracer and Analyte Application:

-

Pre-equilibrate the soil columns with a background electrolyte solution (e.g., 0.01 M CaCl2).

-

Apply a solution containing Flufenacet ESA and a conservative tracer (e.g., bromide) to the top of the soil column.[11]

-

-

Elution: Elute the columns with the background electrolyte solution at a constant flow rate, simulating rainfall.[11]

-

Leachate Collection: Collect the leachate in fractions of a defined volume.

-

Analysis: Analyze the leachate fractions for the concentrations of Flufenacet ESA and the tracer using appropriate analytical methods (e.g., HPLC-MS/MS for ESA, ion chromatography for bromide).

-

Data Interpretation:

-

Construct breakthrough curves by plotting the relative concentration (C/C0) of the analyte and tracer versus the cumulative volume of leachate.

-

The earlier breakthrough of Flufenacet ESA compared to the tracer would indicate its mobility and potential for leaching.

-

Sources

- 1. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]

- 3. Previous degradation study of two herbicides to simulate their fate in a sandy loam soil: Effect of the temperature and the organic amendments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. Top-Selling PFAS Herbicide Flufenacet Confirmed Harmful by EFSA: 49 Environmental Groups Call for Emergency Ban | PAN Europe [pan-europe.info]

- 8. 🚨 Flufenacet Under Fire: EU to Decide on the Fate of a High-Risk Herbicide [casc4de.eu]

- 9. researchgate.net [researchgate.net]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Soil column leaching of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peer review of the pesticide risk assessment of the active substance flufenacet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EU’s Decision to Reject Flufenacet Renewal: Impacts on the Pesticide Industry - REACH24H [en.reach24h.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. usgs.gov [usgs.gov]

- 16. researchgate.net [researchgate.net]

Foreword: A Metabolite-Centric Approach to Herbicide Safety

An In-Depth Technical Guide to the Toxicological Profile of Flufenacet ESA Sodium Salt

In the landscape of modern agriculture, the lifecycle of a pesticide extends far beyond its initial application. As parent compounds degrade, they form a complex array of metabolites, each with a unique environmental fate and toxicological profile. Flufenacet ESA sodium salt, a principal soil and water metabolite of the widely used herbicide Flufenacet, exemplifies the critical need for a deeper, metabolite-focused approach to risk assessment.

Direct toxicological data for Flufenacet ESA sodium salt is notably scarce in public literature. Therefore, this guide adopts a holistic and scientifically rigorous approach. By synthesizing comprehensive data from its parent compound, Flufenacet, and other key metabolites, we construct a robust toxicological profile. This document integrates findings from leading regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), alongside recent academic research that challenges conventional assessment paradigms. This guide is intended for researchers, toxicologists, and drug development professionals, providing the in-depth, evidence-based insights necessary to understand the potential risks associated with this significant environmental residue.

Chemical Identity and Physicochemical Properties

Flufenacet ESA (ethanesulfonic acid) sodium salt is a transformation product of the herbicide Flufenacet.[1] Understanding its basic properties is the first step in evaluating its environmental behavior and toxicological potential.

| Property | Value | Source |

| CAS Number | 947601-87-8 | [2][3] |

| Molecular Formula | C₁₁H₁₃FNNaO₄S | [2][3] |

| Molecular Weight | 297.28 g/mol | [2][3] |

| IUPAC Name | sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | [2][3] |

| Synonyms | Flufenacet ethane sulfonic acid ESA sodium salt, FOE sulfonic acid | [1][3][4] |

Mammalian Toxicity Profile

Hazard Classification of Flufenacet ESA Sodium Salt

The European Chemicals Agency (ECHA) provides the following GHS hazard classifications, indicating potential for localized irritation upon direct contact.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

These classifications suggest that while the acute systemic toxicity may be low, appropriate personal protective equipment (PPE) is necessary when handling the substance to prevent dermal and respiratory exposure.

Toxicokinetics and Systemic Toxicity of Parent Flufenacet

Regulatory assessments by EFSA and the U.S. EPA provide a wealth of data on the parent compound, Flufenacet. These studies are foundational for understanding the potential risks of its metabolites.

-

Absorption, Distribution, Metabolism, and Excretion (ADME): In toxicokinetic studies, Flufenacet is rapidly and extensively absorbed (greater than 90%) following oral administration.[5] It does not show evidence of accumulation, and excretion occurs predominantly through urine. The primary metabolic pathway involves the cleavage of the molecule and glutathione conjugation.[5]

-

Acute Toxicity: Flufenacet exhibits low acute toxicity. It is classified as Toxicity Category III for oral and dermal exposure and Category IV for inhalation, eye, and skin irritation by the U.S. EPA.[6][7]

-

Chronic Toxicity and Carcinogenicity: In a 2-year study in rats, the most sensitive endpoint was renal pelvic mineralization, which formed the basis for the Acceptable Daily Intake (ADI).[8] The U.S. EPA has classified Flufenacet as "not likely to be a human carcinogen".[6]

-

Endocrine Disruption: A significant concern raised by EFSA is the potential for Flufenacet to act as an endocrine disruptor, specifically impacting thyroid-stimulating hormones.[9] This finding was a key factor in the European Commission's decision not to renew its approval.[9][10]

The Emerging Threat of Metabolite Toxicity

Recent research has brought the toxicity of Flufenacet's metabolites into sharp focus. A 2025 study in the Journal of Agricultural and Food Chemistry revealed that certain metabolites, though less acutely toxic, exhibited higher hepatotoxicity, mutagenicity, and carcinogenicity than the parent compound.[11][12] This critically important finding underscores the potential for degradation products to pose a greater chronic health risk than the original herbicide.

Furthermore, the study identified a "reverse distribution" phenomenon, where the parent Flufenacet remained in the plant roots, while metabolites preferentially accumulated in the edible shoots.[11][12][13] This increases the risk of dietary exposure and challenges traditional risk assessment models that rely solely on the properties of the parent compound.

Another metabolite of major concern is Trifluoroacetic acid (TFA) , a persistent and mobile PFAS compound that contaminates groundwater.[9][10] TFA is proposed for classification as toxic for reproduction, and its presence in drinking water sources often exceeds regulatory limits.[9][10]

Summary of Toxicological Reference Values (Flufenacet)

The following table summarizes the key regulatory endpoints established for the parent compound, Flufenacet. These values are central to risk assessment and the establishment of safe exposure levels.

| Reference Value | Value | Basis / Population | Source |

| Acceptable Daily Intake (ADI) | 0.004 mg/kg bw/day | 2-year rat study (renal effects) | [8] |

| Acute Reference Dose (aRfD) | 0.0017 mg/kg bw | General Population | [1] |

| Chronic Reference Dose (cRfD) | 0.0017 mg/kg bw/day | General Population | [1] |

| Acute Oral LD₅₀ (Rat) | >5000 mg/kg (Toxicity Category III) | Acute Toxicity Study | [6] |

| Acute Dermal LD₅₀ (Rabbit) | >5000 mg/kg (Toxicity Category III) | Acute Toxicity Study | [6] |

Ecotoxicity Profile

The environmental impact of Flufenacet and its metabolites is a significant component of its overall risk profile. Flufenacet ESA, being a mobile soil and water metabolite, is of particular ecotoxicological relevance.

Environmental Fate

Flufenacet is moderately persistent in soil and aquatic environments, with primary degradation occurring via aerobic biodegradation.[14] It has the potential to reach surface and groundwater through runoff and erosion.[14] The formation of persistent and mobile metabolites like Flufenacet ESA and TFA means that contamination of water resources is a primary concern.[9][10] The half-life of Flufenacet ESA (as FOE sulfonic acid) under aerobic conditions has been measured at between 6.7 and 73.4 days in various soil types.[4]

Aquatic Ecotoxicity

Flufenacet is generally classified as moderately toxic to aquatic animals but poses a high risk to aquatic plants.[14]

-

Fish: The 96-hour LC₅₀ for Bluegill Sunfish is 2.26 mg/L, indicating moderate toxicity.[14]

-

Aquatic Invertebrates: The 96-hour LC₅₀ for the isopod Hyalella azteca is 2.80 mg/L (moderately toxic).[14] Chronic studies on Daphnia showed a NOAEC for reproduction at 6.3 mg/L.[14]

-

Aquatic Plants: The highest risk identified by regulatory agencies is to aquatic plants, including algae.[10][14] Risk quotients for aquatic plants exceeded levels of concern for all registered uses of Flufenacet.[14]

Terrestrial Ecotoxicity

-

Birds: Flufenacet is considered slightly to highly toxic to birds on an acute basis. Chronic exposure has been shown to reduce the number of hatchlings and survivors in both Mallard ducks and Bobwhite Quail.[1][14]

-

Mammals: The compound is slightly toxic to mammals on an acute basis. However, chronic risk to mammals was identified for every registered use.[14]

-

Honeybees: Flufenacet is classified as practically non-toxic to honey bees on an acute contact basis.[14]

-

Terrestrial Plants: Significant risk was identified for terrestrial plants due to both runoff and spray drift.[14]

Ecotoxicity Data Summary (Flufenacet)

| Organism Group | Species | Endpoint | Value (mg/L or mg/kg) | Toxicity Classification | Source |

| Freshwater Fish | Bluegill Sunfish | 96-hr LC₅₀ | 2.26 | Moderately Toxic | [14] |

| Freshwater Invert. | Hyalella azteca | 96-hr LC₅₀ | 2.80 | Moderately Toxic | [14] |

| Birds (Dietary) | Bobwhite Quail | 5-day LC₅₀ | >5317 ppm | Slightly Toxic | [1] |

| Birds (Dietary) | Mallard Duck | 5-day LC₅₀ | >4970 ppm | Slightly Toxic | [1] |

Genotoxicity Assessment

Genotoxicity assays are crucial for determining a substance's potential to damage genetic material, a key indicator of carcinogenic or mutagenic potential.

Genotoxicity of Flufenacet

Standard regulatory testing has concluded that the parent compound, Flufenacet, is not mutagenic in bacteria or cultured mammalian cells and shows no indication of a clastogenic (chromosome-damaging) effect in vivo.[6]

Metabolite-Driven Genotoxicity

The emerging science on Flufenacet metabolites complicates this picture. The 2025 study by Dai et al. found that some metabolites exhibited higher mutagenicity than the parent compound, indicating a potential genotoxic risk that would be missed by assessing Flufenacet alone.[11][12] This highlights a critical data gap and an area requiring further research, specifically on the genotoxic potential of major metabolites like Flufenacet ESA sodium salt.

Standard Protocol: The Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive and widely used method for detecting DNA damage in individual cells. It is a representative workflow for assessing the genotoxic potential of a test substance.

Objective: To quantify DNA strand breaks in cells exposed to a test article.

Methodology:

-

Cell Preparation: Isolate target cells (e.g., human peripheral blood lymphocytes or a relevant cell line) and suspend them in a low-melting-point agarose.

-

Exposure: Treat the cells with various concentrations of the test substance (e.g., Flufenacet ESA sodium salt) and appropriate negative (vehicle) and positive (e.g., H₂O₂) controls for a defined period.

-

Microscope Slide Preparation: Layer the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Cell Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and histones, leaving behind the DNA-containing nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

-

Electrophoresis: Apply an electric field. Damaged DNA fragments migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the level of damage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. Quantify the DNA damage using image analysis software, measuring parameters like tail length, percent DNA in the tail, and tail moment.

Regulatory Context and Future Outlook

The regulatory landscape for Flufenacet is evolving, driven by growing concerns over its endocrine-disrupting properties and the environmental impact of its metabolites. In a significant move, the European Commission decided not to renew the approval for Flufenacet in the EU, citing risks from endocrine disruption and groundwater contamination by the metabolite TFA.[10]

This decision reflects a broader shift in regulatory science towards a more comprehensive evaluation of pesticide metabolites. The case of Flufenacet demonstrates that a substance deemed "not likely to be a carcinogen" can still be removed from the market due to other hazards, particularly those related to its breakdown products.

For researchers and developers, this underscores the necessity of:

-

Early-Stage Metabolite Identification: Characterizing major metabolites early in the development process.

-

Targeted Metabolite Toxicity Testing: Conducting specific toxicity and genotoxicity assays on significant metabolites, not just the parent compound.

-

Advanced Environmental Fate Modeling: Accurately predicting the formation, persistence, and mobility of metabolites like Flufenacet ESA and TFA in soil and water.

Conclusion

The toxicological profile of Flufenacet ESA sodium salt is intrinsically linked to its parent compound, Flufenacet, and its co-metabolites. While the salt itself appears to pose a risk of local irritation, the more significant concerns arise from a systemic and environmental perspective. The parent compound's potential as an endocrine disruptor and the proven persistence, mobility, and potential reproductive toxicity of metabolites like TFA present clear hazards to human health and ecosystems.

Furthermore, groundbreaking research indicating that unassessed metabolites may be more mutagenic and carcinogenic than Flufenacet itself constitutes a paradigm shift. It invalidates risk assessments that focus too narrowly on the parent compound and demands a more holistic, metabolite-inclusive approach. For the scientific community, the story of Flufenacet and its derivatives serves as a crucial case study, emphasizing that the end of a pesticide's efficacy on the field is not the end of its toxicological journey.

References

-

Dai, S., et al. (2025). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides. Journal of Agricultural and Food Chemistry, 73(31), 19364-19372. [Link]

-

ACS Publications. (2025). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (n.d.). Peer review of the pesticide risk assessment of the active substance flufenacet. EFSA Journal. [Link]

-

EFSA. (2024). Peer review of the pesticide risk assessment of the active substance flufenacet. EFSA Journal. [Link]

-

ACS Figshare. (2025). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides. [Link]

-

U.S. EPA. (2011). Flufenacet. Reregistration Eligibility Decision (RED) Fact Sheet. Regulations.gov. [Link]

-

U.S. EPA. (2025). Preliminary Environmental Fate and Ecological Risk Assessment for the Registration Review of Flufenacet. Regulations.gov. [Link]

-

EFSA. (2024). Peer review of the pesticide risk assessment of the active substance flufenacet. PMC - NIH. [Link]

-

U.S. EPA. (2025). Flufenacet. Human Health Risk Assessment for Registration Review. Regulations.gov. [Link]

-

ResearchGate. (2025). Total residue levels and risk assessment of flufenacet and its four metabolites in corn. [Link]

-

ResearchGate. (n.d.). Flufenacet: Human Health Draft Risk Assessment for Registration Review. [Link]

-

EFSA. (2012). Review of the existing MRLs for flufenacet. EFSA Journal. [Link]

-

PAN Europe. (2024). Top-Selling PFAS Herbicide Flufenacet Confirmed Harmful by EFSA: 49 Environmental Groups Call for Emergency Ban. [Link]

-

PubChem - NIH. (n.d.). flufenacet esa sodium salt. [Link]

-

PubChem - NIH. (n.d.). Flufenacet. [Link]

-

Bayer CropScience. (2014). Summary of the ecotoxicological studies for flufenacet. [Link]

-

University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). AERU. [Link]

-

FMC UK. (2017). FLUFENACET 400 g/l + DIFLUFENICAN 200 g/l SC Safety Data Sheet. [Link]

-

Bayer CropScience. (2014). Summary of the fate and behaviour in the environment for Flufenacet. [Link]

-

EFSA. (n.d.). Updated peer review of the pesticide risk assessment of the active substance pydiflumetofen. [Link]

-

Journal of the New Zealand Institute of Chemistry. (2025). Development of exposure limits for sodium fluoroacetate based on chronic health effects. [Link]

-

REACH24H. (2025). EU's Decision to Reject Flufenacet Renewal: Impacts on the Pesticide Industry. [Link]

-

PubMed. (n.d.). In vivo genotoxicity assessment of sunset yellow and sodium benzoate in female rats. [Link]

-

NIH. (2024). Analysis of genotoxic effects of food preservatives sodium acetate (E262) and sodium sulfite (E221) in human lymphocytes. [Link]

-

MDPI. (n.d.). Genotoxicity Assays Published since 2016 Shed New Light on the Oncogenic Potential of Glyphosate-Based Herbicides. [Link]

-

Food and Health. (n.d.). Determination of the cyto-genotoxic effects of sodium acetate and sodium sulfite by MTT and comet assays. [Link]

-

ResearchGate. (2025). Genotoxicity of glyphosate assessed by the comet assay and cytogenetic test. [Link]

Sources

- 1. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]